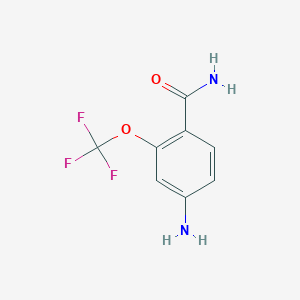

4-Amino-2-(trifluoromethoxy)benzamide

Description

Significance and Research Context of Benzamide (B126) Derivatives with Trifluoromethoxy Substitution

Benzamide derivatives are a cornerstone in medicinal chemistry and materials science. The amide functional group, combined with the aromatic ring, provides a stable and versatile platform for molecular design. The introduction of a trifluoromethoxy (-OCF3) group onto the benzamide core is a modern strategy in drug design aimed at enhancing a molecule's developability. mdpi.comnih.gov The -OCF3 group is often considered a "super-methyl" group, sharing some steric similarities with the methoxy (B1213986) (-OCH3) group but possessing vastly different electronic properties.

Physicochemical Properties of Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH3 | 0.56 | -0.17 |

| -OCH3 | -0.02 | -0.27 |

| -CF3 | 0.88 | 0.54 |

This table illustrates the distinct electronic and lipophilicity contributions of the trifluoromethoxy group compared to other common substituents.

Scope of Academic Inquiry for 4-Amino-2-(trifluoromethoxy)benzamide

While the broader class of trifluoromethoxy-substituted benzamides is of significant interest, specific academic research on this compound (CAS 609783-09-7) is currently limited. arctomsci.comallfluoro.com The existing information primarily consists of its availability from chemical suppliers, which confirms its synthesis and existence.

The scope of academic inquiry for this compound is therefore largely exploratory and holds considerable potential. Key areas for future research would logically include:

Synthesis and Characterization: The development and optimization of synthetic routes to produce this compound in high yield and purity would be a fundamental area of investigation. Detailed characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would provide a solid foundation for all subsequent studies.

Physicochemical Profiling: A comprehensive evaluation of its physicochemical properties, including its pKa, solubility, lipophilicity (LogP), and chemical stability, would be crucial for understanding its behavior in different environments and for predicting its potential as a drug candidate or functional material.

Medicinal Chemistry and Analogue Synthesis: Should initial screenings reveal promising biological activity, the synthesis of a library of analogues would be a logical next step. This would involve modifying the amino and amide functionalities or introducing other substituents on the aromatic ring to establish structure-activity relationships (SAR).

Materials Science Applications: The unique electronic properties conferred by the trifluoromethoxy group could also make this compound a candidate for applications in materials science, for example, as a building block for polymers or as a component in organic electronic devices.

Table of Related Benzamide Derivatives and their Research Context

| Compound Name | Research Context/Key Findings |

|---|---|

| 4-amino-2-fluoro-N-methylbenzamide | Key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen. researchgate.netgoogle.com |

| N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide | A reagent developed for the late-stage editing of primary and secondary amines. orgsyn.org |

| 4-amino-N-[2 (diethylamino)ethyl]benzamide | Used to form an ion-associate complex with tetraphenylborate, with studies on its antibacterial and computational properties. mdpi.com |

| Trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety | Investigated for antifungal, insecticidal, and anticancer properties. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXLANPDRYVBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Amino-2-(trifluoromethoxy)benzamide and Analogues

The synthesis of this compound is not widely documented in readily available scientific literature. However, its synthesis can be logically deduced from established methods for preparing structurally similar compounds, such as substituted benzamides and trifluoromethoxylated aromatics. A plausible multi-step synthetic approach would likely commence with a suitably substituted benzene (B151609) derivative, followed by a series of transformations to introduce the amino, trifluoromethoxy, and benzamide (B126) functionalities.

Multi-Step Synthesis Approaches

A likely synthetic route to this compound would begin with a precursor such as 3-(trifluoromethoxy)aniline (B52521). This starting material could undergo a sequence of reactions, including protection of the amino group, introduction of a carboxyl or cyano group at the 2-position, nitration at the 4-position, and subsequent reduction and amidation.

An alternative strategy could start from a precursor already containing the trifluoromethoxy and a nitro group, for example, 1-nitro-3-(trifluoromethoxy)benzene. This could then be followed by the introduction of a group that can be converted to the amide, and finally, reduction of the nitro group to an amine.

For instance, a synthetic pathway for the closely related 4-amino-2-trifluoromethyl benzonitrile (B105546) involves a three-step process starting from m-trifluoromethyl fluorobenzene: positioning bromination, cyano group replacement, and finally, ammonolysis to introduce the amino group. google.com This highlights a common strategy of building the desired functionality step-by-step around the aromatic core.

Key Intermediates and Precursors in Benzamide Synthesis

The synthesis of benzamides typically relies on key precursors such as substituted benzoic acids or their activated derivatives. In the context of this compound, a crucial intermediate would be 4-Amino-2-(trifluoromethoxy)benzoic acid . The synthesis of this benzoic acid itself would be a multi-step process.

Another important class of precursors are substituted benzonitriles, which can be hydrolyzed to the corresponding benzamide. For example, the synthesis of 4-amino-2-trifluoromethyl benzonitrile has been achieved from m-trifluoromethyl fluorobenzene. google.com This suggests that 4-amino-2-(trifluoromethoxy)benzonitrile could be a viable intermediate, which would then be subjected to hydrolysis to yield the target benzamide.

A general overview of precursors for similar benzamide syntheses is provided in the table below:

| Precursor Type | Example Compound | Subsequent Transformation |

| Substituted Benzoic Acid | 4-Nitro-2-(trifluoromethoxy)benzoic acid | Reduction of nitro group, then amidation |

| Substituted Benzonitrile | 4-Nitro-2-(trifluoromethoxy)benzonitrile | Reduction of nitro group, then hydrolysis of nitrile |

| Substituted Aniline | 3-(Trifluoromethoxy)aniline | Protection, functionalization, nitration, reduction, amidation |

Condensation and Amidation Reactions

The final step in the synthesis of this compound would involve the formation of the amide group. This is typically achieved through a condensation reaction between a carboxylic acid and an amine source, or by the hydrolysis of a nitrile.

Direct amidation of the corresponding benzoic acid (4-Amino-2-(trifluoromethoxy)benzoic acid) can be carried out using various coupling reagents. Common methods include the activation of the carboxylic acid to an acid chloride, often with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849). researchgate.net Alternatively, a wide array of modern coupling reagents can facilitate the direct condensation with ammonia or an ammonia equivalent.

The hydrolysis of a nitrile precursor, such as 4-amino-2-(trifluoromethoxy)benzonitrile, to the primary amide is another well-established method. This transformation can be achieved under either acidic or basic conditions, often with the aid of a catalyst.

Introduction of the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (-OCF₃) group onto an aromatic ring is a critical step in the synthesis of the target compound and its precursors. Several methods have been developed for this transformation.

One common approach involves the reaction of a phenol (B47542) with a trifluoromethylating agent. However, direct trifluoromethoxylation of anilines or other substituted benzenes can be challenging. More often, the trifluoromethoxy group is introduced at an earlier stage of the synthesis. For instance, starting with a commercially available precursor like 3-(trifluoromethoxy)aniline or 3-(trifluoromethoxy)phenol (B139506) allows for subsequent functionalization of the aromatic ring.

Advanced Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient reactions.

Environmentally Benign Protocols in Benzamide Synthesis

Efforts to develop "greener" synthetic routes for benzamides focus on minimizing the use of hazardous reagents and solvents, and improving atom economy. For example, the use of catalytic methods for amidation, which avoid the need for stoichiometric activating agents, is a key area of research.

In the context of related compounds, a preparation method for 4-amino-2-fluoro-N-methylbenzamide utilizes a clean process with Pd/C catalytic hydrogenation for the reduction of a nitro group, achieving a high yield and purity. researchgate.net This approach avoids the use of more toxic and environmentally harmful reducing agents like iron powder in acidic conditions.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. While a specific green protocol for this compound is not reported, the principles of green chemistry would advocate for the use of catalytic amidation and reduction steps, and the selection of less hazardous solvents.

Scalable Synthesis Procedures for Industrial Application

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature; however, scalable procedures can be inferred from established methods for structurally similar compounds, such as fluorinated and aminated benzoic acid derivatives. The synthesis would logically start from a more readily available precursor, such as 2-(trifluoromethoxy)benzoic acid or a related toluene (B28343) derivative.

A plausible industrial route would involve a multi-step process designed for high yield, purity, and operational safety. A key step is the selective introduction of the amino group at the C4 position. This is typically achieved through nitration of the benzene ring, followed by reduction. The amidation of the carboxylic acid to form the primary benzamide is the final step.

One potential pathway begins with 2-(trifluoromethoxy)benzoic acid. This starting material would first undergo regioselective nitration at the C4 position, yielding 4-nitro-2-(trifluoromethoxy)benzoic acid. The reduction of the nitro group to form 4-amino-2-(trifluoromethoxy)benzoic acid is a critical step, often accomplished via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. This method is favored in industrial settings for its high efficiency and cleaner reaction profile compared to older methods using reagents like iron powder, which generate significant waste. udsm.ac.tz

The final step is the conversion of the resulting aminobenzoic acid to the corresponding benzamide. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by amination with ammonia.

The table below outlines a proposed scalable synthetic route.

Table 1: Proposed Scalable Synthesis Route for this compound

| Step | Reaction | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration | 2-(trifluoromethoxy)benzoic acid, concentrated HNO₃/H₂SO₄ | Introduces a nitro group at the C4 position. |

| 2 | Reduction | 4-nitro-2-(trifluoromethoxy)benzoic acid, H₂, Pd/C catalyst, solvent (e.g., Ethanol) | Reduces the nitro group to a primary amine. researchgate.net |

| 3 | Acyl Chloride Formation | 4-amino-2-(trifluoromethoxy)benzoic acid, Thionyl Chloride (SOCl₂) | Activates the carboxylic acid for amidation. researchgate.net |

| 4 | Amidation | 4-amino-2-(trifluoromethoxy)benzoyl chloride, Ammonia (NH₃) | Forms the final primary benzamide product. |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions and their Stereochemical Aspects

The reactivity of this compound in nucleophilic substitution reactions is governed by the electronic properties of its substituents. The aromatic ring's susceptibility to nucleophilic aromatic substitution (SNAr) is complex. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which would typically activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. However, the amino (-NH₂) group is a powerful electron-donating group, which deactivates the ring for SNAr. Given that there are no leaving groups like halogens on the ring, SNAr reactions are generally not a primary pathway for this molecule unless the amino group is first converted into a better leaving group, such as a diazonium salt.

Diazotization of the primary amino group with nitrous acid (generated from NaNO₂ and a strong acid) would yield a diazonium salt. This intermediate is highly unstable but can be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions. These reactions proceed via radical or ionic pathways and would result in the substitution of the amino group.

Alternatively, the amide nitrogen itself can participate in nucleophilic substitution reactions, though this is less common for primary amides. If the amide nitrogen is first substituted with electron-withdrawing groups, it can become electrophilic and susceptible to attack by nucleophiles. researchgate.net

There is no specific literature detailing the stereochemical aspects of nucleophilic substitution for this compound. For reactions involving the conversion of the chiral center (if one were present), stereochemical outcomes like inversion or retention of configuration would depend on the specific mechanism (e.g., SN1 vs. SN2), but the parent molecule is achiral.

Heteroatom Rearrangement on Nitrogen (HERON) Reactions

The Heteroatom Rearrangement on Nitrogen (HERON) reaction is a transformation characteristic of "anomeric amides," which are amides substituted at the nitrogen with two electronegative atoms. nih.gov This substitution reduces the resonance stabilization of the amide bond and induces a pyramidal geometry at the nitrogen atom. researchgate.netnih.gov

For this compound to undergo a HERON reaction, its primary amide nitrogen would first need to be functionalized to create an anomeric amide structure, for instance, by converting it into an N-acyloxy-N-alkoxyamide. In such a species, the HERON reaction involves the concerted migration of the more electronegative group (e.g., acyloxy) from the nitrogen to the carbonyl carbon, coupled with the cleavage of the amide C-N bond. nih.gov

The general mechanism is shown below:

Formation of Anomeric Amide : The primary amide nitrogen of the parent compound is converted to an N,N-disubstituted derivative, such as an N-alkoxy-N-acyloxybenzamide.

Rearrangement : An anomeric effect destabilizes one of the N-heteroatom bonds, promoting a rearrangement where the substituent migrates from the nitrogen to the carbonyl carbon. nih.gov

Products : This process typically yields an ester and a heteroatom-substituted nitrene.

The electronic properties of the benzoyl group influence this reaction. The electron-donating 4-amino group and the electron-withdrawing 2-trifluoromethoxy group on the aromatic ring would modulate the electrophilicity of the carbonyl carbon, thereby affecting the rate and feasibility of the rearrangement. While no specific studies on this compound are available, research on other substituted benzamides indicates that such electronic effects are crucial to the reaction's success. researchgate.net

Radical Mechanisms and Deamination Chemistry

This compound can potentially participate in several reactions involving radical mechanisms.

Radical Aromatic Substitution : The aromatic ring could undergo radical substitution, though controlling regioselectivity can be challenging. The positions open for attack would be influenced by the directing effects of the existing substituents.

Radical Deamination : A more specific and synthetically useful radical reaction is the deamination of the primary amino group. This transformation can be achieved by converting the amine into a reactive intermediate that fragments to produce a nitrogen molecule and an aryl radical. One modern approach involves reacting the amine with an activating agent to form a transient isodiazene intermediate, which then decomposes. This aryl radical can then be trapped by a radical scavenger or participate in a subsequent bond-forming event.

The table below summarizes potential radical reactions.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Proposed Mechanism | Potential Outcome |

|---|---|---|

| Radical Deamination | Formation of an isodiazene intermediate from the amino group, followed by extrusion of N₂ to generate an aryl radical. | Formation of 2-(trifluoromethoxy)benzamide (B141148) (hydrodeamination) or other functionalized benzamides if a trapping agent is used. |

| Radical Halogenation | Reaction with a radical halogen source (e.g., N-bromosuccinimide with a radical initiator). | Introduction of a halogen atom onto the aromatic ring, with the position guided by the existing substituents. |

Palladium-Catalyzed Cross-Coupling Reactions in Benzamide Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are highly applicable to the functionalization of molecules like this compound.

Buchwald-Hartwig Amination : The primary amino group of the target compound can serve as a nucleophile in Buchwald-Hartwig amination reactions. researchgate.net This would involve coupling with various aryl or heteroaryl halides (or triflates) to form diarylamine derivatives. This reaction is known for its broad substrate scope and functional group tolerance. drugbank.com

Suzuki-Miyaura Coupling : To utilize Suzuki coupling, a halogenated precursor of the target molecule, such as 4-bromo-2-(trifluoromethoxy)benzamide, would be required. This aryl bromide could then be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. acs.org This reaction is a cornerstone of modern organic synthesis for creating biaryl structures.

The functional group tolerance of these palladium-catalyzed methods means that the amide and trifluoromethoxy groups would likely be compatible with the reaction conditions.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrates | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | This compound + Aryl Halide (Ar-X) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | 4-(Arylamino)-2-(trifluoromethoxy)benzamide |

| Suzuki-Miyaura Coupling | 4-Bromo-2-(trifluoromethoxy)benzamide + Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl(or Vinyl)-2-(trifluoromethoxy)benzamide |

These reactions provide versatile pathways for elaborating the core structure of this compound, enabling the synthesis of a diverse library of derivatives.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The structural identity of 4-Amino-2-(trifluoromethoxy)benzamide can be unequivocally determined through a combination of spectroscopic methods.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information. Based on data from analogous compounds like 4-aminobenzamide (B1265587), the expected chemical shifts can be predicted. rsc.orgnih.gov The introduction of the electron-withdrawing trifluoromethoxy group at the 2-position is expected to influence the chemical shifts of the aromatic protons and carbons.

Expected ¹H NMR Data:

The aromatic region of the ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the protons at positions 3, 5, and 6. The protons of the primary amide (-CONH₂) and the amino group (-NH₂) would likely appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.8 - 7.0 | d |

| H-5 | 6.6 - 6.8 | dd |

| H-6 | 7.5 - 7.7 | d |

| -NH₂ (amino) | 5.0 - 6.0 | br s |

Note: Predicted values are based on known data for 4-aminobenzamide and related fluoro-substituted aromatic compounds. rsc.orgrsc.org

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would be characterized by signals for the eight unique carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group (C-2) and the carbonyl carbon (C-7) would be particularly informative.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 120 - 125 |

| C-2 | 145 - 150 (q, JC-F) |

| C-3 | 110 - 115 |

| C-4 | 150 - 155 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| C-7 (C=O) | 168 - 172 |

Note: Predicted values are based on known data for 4-aminobenzamide and related fluoro-substituted aromatic compounds. The trifluoromethoxy carbon and the aromatic carbon to which it is attached are expected to show quartet multiplicity due to coupling with the fluorine atoms. rsc.orgchemicalbook.com

Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular formula, C₈H₇F₃N₂O₂.

Table 3: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 220.04 |

| [M - NH₂]⁺ | 204.04 |

| [M - CONH₂]⁺ | 176.03 |

Note: The predicted molecular weight for C₈H₇F₃N₂O₂ is 220.15 g/mol . Fragmentation patterns are predicted based on the known mass spectra of related benzamides. nih.govnist.gov

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine and amide groups are particularly diagnostic, often appearing as multiple peaks in the region of 3200-3500 cm⁻¹. The strong C=O stretching of the amide and the C-F stretching of the trifluoromethoxy group would also be prominent features.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine, amide) | 3200 - 3500 |

| C=O stretch (amide) | 1650 - 1680 |

| C-N stretch | 1350 - 1450 |

| C-O-C stretch (ether) | 1200 - 1300 |

Note: Predicted values are based on the known IR spectra of 4-aminobenzamide and other fluorinated aromatic compounds. researchgate.netresearchgate.net

Solid-State Structural Studies

The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding.

While a specific crystal structure for this compound is not reported, analysis of related benzamide (B126) structures allows for a reasoned prediction of its solid-state conformation. researchgate.net The benzamide unit itself is generally planar or near-planar to maximize π-conjugation. The orientation of the trifluoromethoxy group relative to the benzene (B151609) ring is a key conformational feature. Studies on related trifluoromethoxybenzene derivatives suggest a preference for an orthogonal conformation.

A defining feature of primary aminobenzamides in the solid state is their propensity to form robust hydrogen-bonding networks. mdpi.com The amino and amide groups are excellent hydrogen bond donors and acceptors. It is highly probable that this compound would form dimeric structures through N-H···O hydrogen bonds between the amide groups of two molecules. These dimers can then be further linked by hydrogen bonds involving the amino groups, creating extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.net The presence of the trifluoromethoxy group may also introduce weaker C-H···F or C-H···O interactions that contribute to the stability of the crystal lattice. The specific nature of the hydrogen bonding, whether it forms catemers or dimers, would be definitively revealed by single-crystal X-ray diffraction. researchgate.net

No Crystallographic Data Currently Available for this compound

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental data on the polymorphism or crystal structure of the chemical compound this compound has been found. As a result, a detailed article on its structural elucidation and conformational analysis, as requested, cannot be generated at this time.

The investigation included searches for crystallographic information in reputable databases and reviews of scholarly articles concerning substituted benzamides and compounds containing the trifluoromethoxy group. While general information on the conformational preferences of the trifluoromethoxy substituent on aromatic rings exists, specific crystallographic parameters such as lattice dimensions, space group, and atomic coordinates for this compound are not present in the accessible scientific record.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. The crystallographic investigation of these forms is fundamental to understanding their structure-property relationships.

Without primary crystallographic data, any discussion on the polymorphism of this compound would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental research, including single-crystal X-ray diffraction studies, would be necessary to elucidate the crystal structure and any potential polymorphic forms of this compound.

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles

Design Strategies for Modulating Biological Activity

The benzamide (B126) scaffold is a common feature in many biologically active molecules. Strategic modifications to the core structure of 4-Amino-2-(trifluoromethoxy)benzamide are employed to modulate its interaction with biological targets. These strategies range from altering the main scaffold to the subtle introduction of specific atoms to fine-tune its properties.

The modification of a lead compound's central framework, or scaffold, is a fundamental strategy in medicinal chemistry. For benzamide-containing molecules, this can involve attaching various cyclic or acyclic moieties to generate libraries of new derivatives. For instance, research into Hedgehog (Hh) signaling pathway inhibitors involved the design of 4-(2-pyrimidinylamino)benzamide derivatives. nih.gov In this case, the addition of a pyrimidinylamino group to the benzamide scaffold was a key step in developing potent inhibitors. nih.gov

The introduction of fluorine into a molecule is a widely used tactic in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govmdpi.com A "fluorine scan" is a systematic approach where fluorine atoms are introduced at various positions in a molecule to probe the structure-activity relationship.

This strategy was explicitly used in the design of novel 4-(2-pyrimidinylamino)benzamide derivatives containing trifluoromethyl groups as inhibitors of the Hedgehog signaling pathway. nih.gov The study led to the discovery of compounds with significantly more potent inhibitory activity than the reference drug, vismodegib. nih.gov The most potent compound identified, 13d , demonstrated an IC50 of 1.44 nM, highlighting the success of the fluorine scan strategy in optimizing this particular scaffold. nih.gov The trifluoromethyl group, a common bioisostere for other chemical groups, can profoundly influence the electronic properties and conformation of a molecule, thereby affecting its biological target engagement. nih.govmdpi.com

Table 1: Potency of a Lead Derivative from Fluorine Scan Strategy An interactive table showcasing the inhibitory concentration of a key compound developed using the fluorine scan method.

| Compound | Biological Target | IC50 (nM) |

|---|---|---|

| 13d | Hedgehog Signaling Pathway | 1.44 nih.gov |

Role of Flexible Linkers in Enhancing Target Binding Specificity

Flexible linkers are often incorporated into drug molecules to connect different functional domains. nih.govcapes.gov.br These linkers, typically composed of small, non-polar or polar amino acids like glycine (B1666218) and serine, can provide the necessary conformational freedom for the domains to adopt an optimal orientation for binding to their target. nih.gov This can lead to enhanced binding affinity and specificity. nih.govfigshare.com

In the context of benzamide derivatives, a 4-(aminomethyl)benzamide (B1271630) fragment has been successfully utilized as a flexible linker in the design of tyrosine kinase inhibitors. mdpi.com Molecular modeling studies showed that this flexible linker allows the molecule to adopt a more favorable geometry, enabling it to bypass bulky amino acid residues in the kinase's active site that can confer drug resistance. mdpi.com This improved binding was observed in analogues 11 and 13 , which showed potent inhibition of the EGFR kinase. mdpi.com The use of such linkers can flatten the molecule's structure, facilitating deeper penetration into the target's binding pocket and improving inhibitory activity. mdpi.com

Table 2: EGFR Inhibition by Derivatives with a Flexible Linker An interactive data table presenting the inhibitory activity of compounds incorporating a flexible benzamide linker.

| Compound | Target Kinase | Inhibition at 10 nM |

|---|---|---|

| Analogue 11 | EGFR | 91% mdpi.com |

| Analogue 13 | EGFR | 92% mdpi.com |

Bioisosteric Replacements in Benzamide Scaffold Optimization

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of drug optimization. In benzamide scaffolds, the amide group itself is a frequent target for bioisosteric replacement to improve properties like stability or potency.

A study on ortho-substituted benzamides used Wact-11 as a reference scaffold to explore various bioisosteric replacements for the amide moiety. nih.gov These replacements included ester, thioamide, selenoamide, sulfonamide, urea, and triazole groups. nih.gov The research found that the underlying geometry of the amide group was crucial for activity, as only the thioamide and selenoamide replacements, which preserve this geometry, retained nematicidal activity against C. elegans. nih.gov Other replacements, such as replacing the -NH linker with an amide (-NHCO), have been shown in other scaffolds to result in a loss of activity. nih.gov This highlights the importance of carefully selecting bioisosteres to maintain the key interactions required for biological function.

Table 3: Effect of Amide Bioisosteric Replacement in a Benzamide Scaffold An interactive table summarizing the outcomes of replacing the amide group in an ortho-substituted benzamide.

| Amide Replacement | Result on Biological Activity |

|---|---|

| Thioamide | Retained Activity nih.gov |

| Selenoamide | Retained Activity nih.gov |

| Ester | Not Represented in Active Space nih.gov |

| Sulfonamide | Not Represented in Active Space nih.gov |

| Urea | Not Represented in Active Space nih.gov |

| Triazole | Not Represented in Active Space nih.gov |

Correlation of Structural Features with Biological Response

Understanding how specific structural features of a molecule influence its biological activity is the essence of SAR. For benzamide derivatives, factors such as the 3D arrangement of atoms and the electronic nature of substituents are critical determinants of their pharmacological profile.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule.

In the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold for TYK2 inhibitors, structure-based design led to the discovery that specific stereoisomers were key to improving potency and selectivity. nih.gov Specifically, the introduction of a (1R,2R)-2-fluorocyclopropylamide modification resulted in a compound with enhanced TYK2 potency and better selectivity over related kinases like JAK1 and JAK2. nih.gov This finding underscores that controlling the stereochemistry is a critical aspect of designing highly specific and potent inhibitors based on the benzamide scaffold.

Conformational Mobility and Active Site Complementarity

The ability of a molecule to adopt a specific three-dimensional orientation, or conformation, is critical for its interaction with a biological target. The conformational landscape of this compound is governed by the interplay of its constituent functional groups. The trifluoromethoxy (-OCF₃) group, in particular, significantly influences the molecule's properties. It is a strong electron-withdrawing group and is considerably more lipophilic than a methoxy (B1213986) equivalent, which can enhance membrane permeability and alter interactions within a protein's binding pocket. mdpi.com

Active site complementarity is achieved when the molecule's shape and electronic properties match those of the target's binding site. The key interaction points on this compound are:

The 4-amino group: This primary amine can act as a hydrogen bond donor. youtube.com

The benzamide group: The amide N-H is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. youtube.com

The trifluoromethoxy group: The fluorine atoms can participate in multipolar interactions with protein backbones, particularly with the backbone carbonyl carbon of an amino acid residue. nih.gov Such fluorine-based interactions can significantly contribute to binding affinity. nih.govnih.gov

Novel Chemical Transformations in Medicinal Chemistry Applications

The ability to modify complex molecules in the later stages of a synthetic sequence is highly valuable in drug discovery for optimizing properties and generating analogues.

Nitrogen Deletion as a Late-Stage Editing Tool for Complex Molecules

A groundbreaking advance in synthetic methodology is "skeletal editing," which involves the precise insertion, deletion, or exchange of atoms within a molecule's core structure. researchgate.netnih.gov One of the most innovative of these techniques is single-atom nitrogen deletion. nih.gov This transformation allows for the removal of a nitrogen atom from an amine and the simultaneous formation of a new carbon-carbon bond between the adjacent carbon atoms. nih.gov

The most common method employs N-pivaloyloxy-N-alkoxyamides, a class of anomeric amides, as reagents to activate secondary aliphatic amines. nih.govnih.gov The mechanism proceeds through several key steps:

The secondary amine attacks the electrophilic anomeric amide reagent. nih.gov

The resulting intermediate rearranges to form an isodiazene. researchgate.net

The isodiazene extrudes molecular nitrogen (N₂) to generate a diradical species. researchgate.net

This short-lived diradical pair rapidly couples to form a new C-C bond. nih.gov

This reaction has been successfully used for ring contractions in cyclic amines and for modifying complex, biologically active compounds. nih.govresearchgate.net While the established protocols are specific for secondary amines, this represents a powerful strategy in medicinal chemistry. digitellinc.com For a molecule like this compound, which contains a primary amine, a hypothetical application would first involve its conversion to a suitable secondary amine (e.g., via alkylation). This derivative could then potentially undergo a nitrogen deletion reaction, transforming the molecular scaffold in a unique and otherwise inaccessible manner. This approach offers a novel retrosynthetic path, using C-N bonds as synthetic precursors to valuable C-C bonds. nih.gov

Biological Activity and Mechanistic Studies in Vitro and Non Clinical in Vivo

In Vitro Biological Screening

Antioxidant Activity Assessment

No studies were identified that have evaluated the potential antioxidant properties of 4-Amino-2-(trifluoromethoxy)benzamide. Research into the free-radical scavenging capabilities or its effects on oxidative stress markers has not been published in the available scientific databases.

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

Protein Interaction Profiling

There is no available data from protein interaction profiling studies, such as affinity chromatography, co-immunoprecipitation, or proteomic analyses, to identify specific protein binding partners for this compound.

Cellular Pathway Analysis and Modulation

No research has been published detailing the effects of this compound on specific cellular signaling pathways. Consequently, information regarding its potential to modulate cellular functions through pathway interactions is not available.

Patent Landscape of this compound Remains Undisclosed in Public Domain

Following a comprehensive search for publicly available patent literature, no specific patents detailing the synthetic methodologies, chemical derivatives, or industrial-scale production of the compound this compound have been identified.

The intellectual property landscape surrounding this specific chemical entity appears to be unpopulated in accessible patent databases. While numerous patents exist for related benzamide (B126) structures, including those with trifluoromethyl or fluoro substitutions, information exclusively pertaining to the 4-amino-2-(trifluoromethoxy) configuration is not available.

Consequently, an analysis of the patent landscape as requested, covering synthetic methodologies, the patenting of derivatives and novel scaffolds, and industrial production processes for this compound, cannot be provided at this time. The absence of such information prevents a detailed report on the intellectual property and patenting trends specifically for this compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Amino-2-(trifluoromethoxy)benzamide with high yield and purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzamide scaffold. Key steps include:

- Amidation : Reacting 4-amino-2-(trifluoromethoxy)benzoic acid with an activated acylating agent (e.g., benzoyl chloride derivatives) under basic conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (characteristic peaks: NH at δ 6.5–7.0 ppm; CFO at δ 120–125 ppm in F NMR) .

Advanced: How can mutagenicity risks of intermediates be mitigated during synthesis?

Methodological Answer:

- Risk Assessment : Conduct Ames II testing for intermediates, as demonstrated for anomeric amide derivatives (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride) .

- Safety Protocols : Use fume hoods, double-gloving, and closed-system reactors when handling mutagenic intermediates like O-benzyl hydroxylamine hydrochloride. Store unstable intermediates (e.g., those decomposing upon heating) at –20°C under inert gas .

- Alternative Reagents : Replace mutagenic reagents (e.g., trichloroisocyanuric acid) with safer alternatives (e.g., TEMPO-mediated oxidations) where feasible .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 268 nm) to assess purity (>98%) .

- Spectroscopy :

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures (>180°C) .

Advanced: How can the trifluoromethoxy group influence reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects : The CFO group increases electrophilicity of adjacent positions, enabling regioselective substitutions (e.g., Suzuki couplings at the 4-amino site) .

- Metabolic Stability : The group enhances resistance to oxidative degradation, as seen in analogs like GNF-2 (Bcr-Abl inhibitor), improving pharmacokinetic profiles .

- Biological Interactions : Fluorine atoms enhance binding affinity to hydrophobic enzyme pockets (e.g., observed in β-glucosamine deamination studies using related benzamide reagents) .

Basic: What are common side reactions during synthesis, and how are they resolved?

Methodological Answer:

- Byproduct Formation :

- Over-acylation : Occurs with excess acyl chloride; mitigate via stoichiometric control (1:1.05 molar ratio) and slow addition .

- Hydrolysis : Protect moisture-sensitive intermediates using anhydrous solvents (e.g., THF over molecular sieves) .

- Resolution : Optimize column chromatography (e.g., 5% MeOH in DCM for polar byproducts) or employ acid-base extraction (e.g., 10% HCl wash to remove unreacted amines) .

Advanced: How can this compound be applied in late-stage functionalization of biomolecules?

Methodological Answer:

- Deamination Reactions : Use as a reagent for direct deamination of primary amines (e.g., amino acids, anilines) under mild conditions (room temperature, 45°C for aromatic amines). The reaction proceeds via isodiazene intermediates, retaining stereochemical integrity (e.g., β-2-deoxyglucose synthesis from β-glucosamine) .

- Optimization : Adjust solvent polarity (acetonitrile for solubility) and stoichiometry (1.2–1.5 eq. reagent) to balance reactivity and selectivity. Monitor via LC-MS for real-time reaction control .

Basic: What safety protocols are essential for handling fluorinated intermediates?

Methodological Answer:

- Ventilation : Use local exhaust ventilation (LEV) systems to avoid inhalation of volatile fluorinated compounds (e.g., trifluoroacetic acid byproducts) .

- PPE : Wear fluoropolymer-coated gloves and goggles resistant to HF exposure.

- Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal to prevent HF release .

Advanced: How do contradictory data on reaction yields arise, and how can they be resolved?

Methodological Answer:

- Source Identification :

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio) and identify critical factors .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Selection : Use ethanol/water (4:1 v/v) for high recovery (>85%) or ethyl acetate/hexane (1:3) for needle-like crystals .

- Temperature Gradient : Dissolve crude product at reflux (~78°C for ethanol), then cool to 4°C overnight for gradual crystallization .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., Bcr-Abl kinase for GNF-2 analogs). Focus on substituents at the 4-amino position for steric complementarity .

- QSAR Analysis : Correlate Hammett σ values of substituents (e.g., CFO σ = 0.38) with IC data to prioritize electron-withdrawing groups for antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.